1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride
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Overview
Description
1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but different ring size and properties.
1,5-Dioxa-9-aza-spiro[5.6]dodecane;hydrochloride: A related compound with a different arrangement of oxygen and nitrogen atoms within the ring.
Uniqueness: 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1,4-dioxa-10-azaspiro[5.6]dodecane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-9(3-5-10-4-1)8-11-6-7-12-9;/h10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCXAYSOUJJATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)COCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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